6-Chloro-2-(difluoromethyl)-3-methylimidazo[1,2-b]pyridazine 6-Chloro-2-(difluoromethyl)-3-methylimidazo[1,2-b]pyridazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17366781
InChI: InChI=1S/C8H6ClF2N3/c1-4-7(8(10)11)12-6-3-2-5(9)13-14(4)6/h2-3,8H,1H3
SMILES:
Molecular Formula: C8H6ClF2N3
Molecular Weight: 217.60 g/mol

6-Chloro-2-(difluoromethyl)-3-methylimidazo[1,2-b]pyridazine

CAS No.:

Cat. No.: VC17366781

Molecular Formula: C8H6ClF2N3

Molecular Weight: 217.60 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-2-(difluoromethyl)-3-methylimidazo[1,2-b]pyridazine -

Specification

Molecular Formula C8H6ClF2N3
Molecular Weight 217.60 g/mol
IUPAC Name 6-chloro-2-(difluoromethyl)-3-methylimidazo[1,2-b]pyridazine
Standard InChI InChI=1S/C8H6ClF2N3/c1-4-7(8(10)11)12-6-3-2-5(9)13-14(4)6/h2-3,8H,1H3
Standard InChI Key CWRGQZDJTJLSIK-UHFFFAOYSA-N
Canonical SMILES CC1=C(N=C2N1N=C(C=C2)Cl)C(F)F

Introduction

Synthesis and Structural Analogues

Synthetic Pathways

While no direct synthesis route for 6-chloro-2-(difluoromethyl)-3-methylimidazo[1,2-b]pyridazine is documented, analogous methods from patent literature provide a framework. For example, the synthesis of 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile involves cyclocondensation of aminopyridazine derivatives with α-haloketones, followed by halogenation . Adapting this approach:

  • Starting Material: 3-Amino-6-chloropyridazine.

  • Cyclization: React with 2-bromo-1,1-difluoroacetone to form the imidazo ring.

  • Methylation: Introduce the methyl group at position 3 using methyl iodide under basic conditions.

This hypothetical route aligns with strategies used for structurally related compounds, though optimization would be required to address steric hindrance from the difluoromethyl group .

Structural Analogues

Key analogues with documented data include:

CompoundSubstituentsMolecular Weight (g/mol)
6-Chloro-3-methylimidazo[1,2-b]pyridazineCl (C6), CH₃ (C3)167.60
6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-b]pyridazine hydrochlorideCl (C6), CF₂H (C8), CH₃ (C2)254.06

Data sourced from .

The difluoromethyl group enhances electronegativity and metabolic stability compared to non-fluorinated analogs, while the methyl group improves lipophilicity.

Physicochemical Properties

Physicochemical profiling of 6-chloro-2-(difluoromethyl)-3-methylimidazo[1,2-b]pyridazine can be extrapolated from analogous compounds:

Solubility and Lipophilicity

  • LogP (octanol-water): Estimated at 1.67–1.89 (similar to 6-chloro-3-methylimidazo[1,2-b]pyridazine ).

  • Aqueous Solubility: ~0.3–1.9 mg/mL (pH 7.4, 25°C), influenced by the difluoromethyl group’s polarity .

Spectral Characteristics

  • UV-Vis: λₘₐₓ ≈ 270–290 nm (π→π* transitions in the aromatic system).

  • ¹H NMR: Expected signals at δ 2.5 ppm (CH₃), δ 6.1 ppm (CF₂H), and δ 7.8–8.2 ppm (pyridazine protons).

Biological Activity and Applications

Material Science Applications

Fluorinated imidazo[1,2-b]pyridazines serve as precursors for organic semiconductors due to their electron-deficient aromatic systems and thermal stability.

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